WIN 55,212-2 is derived from the naphthylmethyl indole class of compounds. It was initially synthesized in the 1990s as part of efforts to study the cannabinoid system and its potential therapeutic applications. The compound is classified under synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in cannabis plants.
The synthesis of (S)-(-)-Win 55,212 mesylate typically involves several key steps:
The molecular structure of (S)-(-)-Win 55,212 mesylate can be described as follows:
The structural configuration allows for effective interaction with cannabinoid receptors, particularly CB1 and CB2, which are integral to its pharmacological effects .
(S)-(-)-Win 55,212 mesylate participates in various chemical reactions that underscore its biological activity:
These reactions are critical for understanding its therapeutic potential and mechanisms of action.
The mechanism by which (S)-(-)-Win 55,212 mesylate exerts its effects involves several pathways:
These mechanisms highlight the multifaceted role of WIN 55,212-2 in therapeutic contexts.
(S)-(-)-Win 55,212 mesylate possesses distinct physical and chemical properties:
These properties are essential for its formulation in research and potential therapeutic applications .
The applications of (S)-(-)-Win 55,212 mesylate span various fields:
These applications underscore the significance of WIN 55,212-2 in both basic research and clinical settings.
(S)-(-)-WIN 55,212 mesylate (C₂₇H₂₆N₂O₃·CH₄O₃S) is a synthetic aminoalkylindole derivative with a molecular weight of 522.62 g/mol [9] [10]. Its mesylate salt form enhances stability and solubility in polar organic solvents like DMSO (100 mM), though it remains insoluble in water [7] [10]. The core structure consists of a naphthalene-1-carbonyl group linked to a morpholine-substituted pyrrolobenzoxazine scaffold. Key spectral identifiers include:
Table 1: Structural and Physicochemical Properties
Property | Value/Characteristics |
---|---|
Molecular Formula | C₂₈H₃₀N₂O₆S (mesylate salt) |
CAS Number | 131543-25-4 |
Chiral Center | C3 position of pyrrolobenzoxazine ring |
Absolute Configuration | (S) |
Solubility | DMSO (100 mM), insoluble in H₂O |
Spectral Markers (FTIR) | 1650 cm⁻¹ (carbonyl), 1170 cm⁻¹ (mesylate S=O) |
The bioactivity of WIN 55,212 derivatives is critically dependent on the C3 stereochemistry. Unlike its enantiomer (R)-(+)-WIN 55,212-2—a potent cannabinoid receptor agonist—the (S)-(-)-form exhibits divergent pharmacological properties [9]:
Table 2: Enantiomeric Comparison of Receptor Activities
Target | (S)-(-)-WIN 55,212-3 | (R)-(+)-WIN 55,212-2 |
---|---|---|
CB1 | Partial inverse agonist | Full agonist (Kᵢ = 1.9 nM) |
CB2 | Silent antagonist | Agonist (Kᵢ = 3.3 nM) |
TRPV1 | No activity | Modulator via calcineurin |
PPARγ | Not detected | Agonist |
Melatonin MT₁ | Modest affinity | Negligible activity |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5